molecular formula C22H25N3O B2672272 (3r,5r,7r)-N-([2,4'-bipyridin]-3-ylmethyl)adamantane-1-carboxamide CAS No. 2034432-45-4

(3r,5r,7r)-N-([2,4'-bipyridin]-3-ylmethyl)adamantane-1-carboxamide

Cat. No.: B2672272
CAS No.: 2034432-45-4
M. Wt: 347.462
InChI Key: DAZFGVKGPZMNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3r,5r,7r)-N-([2,4’-bipyridin]-3-ylmethyl)adamantane-1-carboxamide is a complex organic compound that features a unique adamantane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-N-([2,4’-bipyridin]-3-ylmethyl)adamantane-1-carboxamide typically involves multiple steps. The starting material is often adamantane-1-carboxylic acid, which undergoes a series of reactions to introduce the bipyridinylmethyl group. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r)-N-([2,4’-bipyridin]-3-ylmethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of reduced bipyridinyl derivatives.

    Substitution: Formation of substituted bipyridinyladamantane derivatives.

Scientific Research Applications

(3r,5r,7r)-N-([2,4’-bipyridin]-3-ylmethyl)adamantane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3r,5r,7r)-N-([2,4’-bipyridin]-3-ylmethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The bipyridinyl group can coordinate with metal ions, facilitating catalytic reactions. Additionally, the adamantane core can interact with biological membranes, potentially altering their properties and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3r,5r,7r)-N-([2,4’-bipyridin]-3-ylmethyl)adamantane-1-carboxamide is unique due to the presence of both the adamantane core and the bipyridinyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-21(22-11-15-8-16(12-22)10-17(9-15)13-22)25-14-19-2-1-5-24-20(19)18-3-6-23-7-4-18/h1-7,15-17H,8-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZFGVKGPZMNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=C(N=CC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.